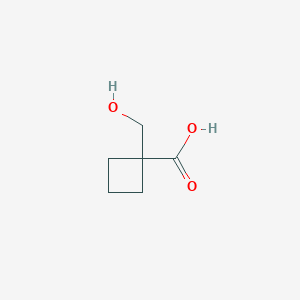

1-(Hydroxymethyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJOUTSTBBXGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Mechanisms and Methodologies

Executive Summary

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, offering a structurally constrained four-membered ring scaffold with orthogonal functional groups. Its synthesis, however, presents a distinct challenge: the selective monofunctionalization of a geminally disubstituted cyclobutane precursor. This guide details a robust and logical multi-step synthetic pathway, commencing from readily available starting materials. The core of this strategy revolves around a classic malonic ester synthesis to construct the cyclobutane ring, followed by a sequence of selective transformations—monohydrolysis and a chemoselective borane-mediated reduction—to achieve the desired molecular architecture. Each step is accompanied by a thorough mechanistic discussion, explaining the causal factors behind procedural choices and providing detailed, field-proven experimental protocols. This document serves as a comprehensive resource for the practical synthesis and theoretical understanding of this important chemical entity.

Introduction: Strategic Approach to a Constrained Scaffold

The cyclobutane motif is of significant interest in drug development as it provides a rigid scaffold that can orient substituents in well-defined three-dimensional space, often leading to improved binding affinity and metabolic stability. 1-(Hydroxymethyl)cyclobutanecarboxylic acid, in particular, offers two distinct points for further chemical elaboration: a primary alcohol and a carboxylic acid. The primary synthetic hurdle is not the formation of the cyclobutane ring itself, but the selective reduction of only one of two identical carboxylic acid functionalities (or their ester derivatives) positioned on the same carbon atom.

A direct selective reduction of 1,1-cyclobutanedicarboxylic acid is synthetically challenging due to the identical reactivity of the two acid groups. Therefore, a more controlled, stepwise approach is necessary. The strategy detailed herein leverages the differential reactivity of ester and carboxylic acid functional groups towards specific reducing agents. The overall synthetic pathway is outlined below.

Caption: Overall synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to simple, commercially available precursors. The target molecule can be disconnected at the carboxyl and hydroxymethyl groups, tracing back to a common gem-dicarboxylate precursor. This precursor, diethyl 1,1-cyclobutanedicarboxylate, is a classic target for a malonic ester synthesis using diethyl malonate and a 1,3-dihalopropane.

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis and Mechanistic Discussion

This section provides a detailed examination of each synthetic step, including the underlying reaction mechanisms, justifications for reagent selection, and comprehensive experimental protocols.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Malonic Ester Synthesis

The construction of the cyclobutane ring is efficiently achieved through the reaction of diethyl malonate with 1,3-dibromopropane. This is a classic example of the malonic ester synthesis, involving a double intramolecular alkylation.

Mechanism & Causality: The reaction is initiated by a strong base, sodium ethoxide (NaOEt), which deprotonates the α-carbon of diethyl malonate. This carbon is particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance delocalization onto the two adjacent ester carbonyl groups. The resulting enolate is a potent nucleophile.

This nucleophile attacks one of the electrophilic carbons of 1,3-dibromopropane in an S(_N)2 reaction, displacing a bromide ion. A second equivalent of base then deprotonates the α-carbon again, generating a new enolate. This sets the stage for an intramolecular S(_N)2 reaction, where the enolate attacks the remaining carbon bearing a bromine atom, closing the four-membered ring. Using a difunctional electrophile like 1,3-dibromopropane is crucial for cyclization.[1][2]

Caption: Mechanism of malonic ester synthesis for cyclization.

Experimental Protocol: Diethyl 1,1-cyclobutanedicarboxylate [1][2]

-

Setup: Equip a 5-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser (with a calcium chloride drying tube), and a pressure-equalizing dropping funnel.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium ethoxide by dissolving 115 g (5.0 gram atoms) of sodium metal in 2.5 L of absolute ethanol.

-

Initial Charge: To the 5-L reaction flask, add 800 g (5.0 moles) of diethyl malonate and 1010 g (5.0 moles) of 1,3-dibromopropane.

-

Reaction: Begin stirring the mixture and add the sodium ethoxide solution dropwise over 2-3 hours. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling.

-

Reflux: After the addition is complete, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.

-

Workup: Cool the mixture to room temperature. Add 1 L of water to dissolve the precipitated sodium bromide. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with two 500-mL portions of diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Diethyl Malonate | 160.17 | 5.0 | 1.0 | 800 g |

| 1,3-Dibromopropane | 201.86 | 5.0 | 1.0 | 1010 g |

| Sodium | 22.99 | 5.0 | 1.0 | 115 g |

| Absolute Ethanol | 46.07 | - | - | 2.5 L |

| Product | 200.23 | - | - | ~60-70% Yield |

Step 2: Selective Monohydrolysis of the Diester

To differentiate the two ester groups, one is selectively hydrolyzed to a carboxylic acid using a stoichiometric amount of base.

Mechanism & Causality: Saponification is a base-mediated hydrolysis of an ester. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion as the leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt. The key to selectivity is stoichiometric control . By using only one equivalent of base, the reaction is statistically biased towards monohydrolysis. Driving the reaction to completion with excess base would result in the formation of the dicarboxylic acid.[1]

Caption: Mechanism of selective monohydrolysis (saponification).

Experimental Protocol: Potassium Ethyl 1-carboxycyclobutane-1-carboxylate

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.5 moles) of diethyl 1,1-cyclobutanedicarboxylate in 500 mL of ethanol.

-

Base Addition: In a separate beaker, dissolve 28 g (0.5 moles, 1.0 equivalent) of potassium hydroxide in 100 mL of water. Add this solution to the flask.

-

Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution contains the potassium salt of the monoacid-monoester. This solution can be used directly in the next step after acidification or the product can be isolated.

-

Acidification (for isolation): Cool the aqueous solution in an ice bath and slowly acidify with cold 6M HCl to a pH of ~2. The monoacid-monoester will precipitate or can be extracted with ethyl acetate. The organic extracts are then dried and concentrated to yield the product.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Diethyl 1,1-cyclobutanedicarboxylate | 200.23 | 0.5 | 1.0 | 100 g |

| Potassium Hydroxide (KOH) | 56.11 | 0.5 | 1.0 | 28 g |

| Ethanol | 46.07 | - | - | 500 mL |

| Product | 172.18 (acid form) | - | - | High Yield |

Step 3: Selective Reduction of the Carboxylic Acid with Borane

This is the key chemoselective step. The carboxylic acid moiety is reduced to a primary alcohol while the ester group remains untouched.

Mechanism & Causality: The choice of reducing agent is critical.

-

LiAlH₄ is a powerful, non-selective reducing agent that would reduce both the ester and the carboxylic acid.[3]

-

NaBH₄ is a mild reducing agent that is generally unreactive towards both esters and carboxylic acids.[4][5]

-

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), is uniquely suited for this transformation. It selectively reduces carboxylic acids much faster than it reduces esters.[6]

The mechanism involves the reaction of the carboxylic acid with borane to form an acyloxyborane intermediate. This intermediate is more electrophilic than an ester. Subsequent hydride delivery from additional borane molecules leads to the reduction, ultimately yielding the primary alcohol after an aqueous workup. The initial acid-base reaction between the carboxylic acid and borane is a key feature that distinguishes its reactivity from that towards esters.

Sources

A Spectroscopic Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Hydroxymethyl)cyclobutanecarboxylic acid, a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol on a strained cyclobutyl scaffold, presents an interesting case for spectroscopic analysis. Its unique conformational constraints and the interplay of its functional groups offer a rich dataset for interpretation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Hydroxymethyl)cyclobutanecarboxylic acid. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers synthesizing or characterizing this compound.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. The puckered nature of the cyclobutane ring, coupled with the steric and electronic effects of the hydroxymethyl and carboxylic acid substituents at the C1 position, dictates the chemical environment of each atom.

Figure 1: Annotated molecular structure of 1-(Hydroxymethyl)cyclobutanecarboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | N/A |

| -CH₂OH | ~3.6 | Singlet | 2H | N/A |

| Cyclobutyl CH₂ (α to COOH & CH₂OH) | 2.2 - 2.6 | Multiplet | 4H | 7-10 |

| Cyclobutyl CH₂ (β to COOH & CH₂OH) | 1.8 - 2.2 | Multiplet | 2H | 7-10 |

| -CH₂OH | Variable (depends on concentration and solvent) | Singlet (broad) | 1H | N/A |

Rationale for Predictions

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its broadness is a consequence of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

-

Hydroxymethyl Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, shifting them downfield relative to a standard alkane. In the absence of chiral centers causing diastereotopicity, they are expected to appear as a singlet.

-

Cyclobutyl Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons alpha to the electron-withdrawing substituents (C2 and C4) will be deshielded and appear further downfield compared to the beta protons (C3). The puckered conformation of the ring can lead to non-equivalent axial and equatorial protons, further complicating the multiplets.

-

Alcohol Proton (-OH): The chemical shift of the alcohol proton is highly variable and depends on factors such as solvent, temperature, and concentration, all of which affect hydrogen bonding. It will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(hydroxymethyl)cyclobutanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the -COOH and -OH protons, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though less critical for proton spectra.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 175 - 185 |

| C 1 (Quaternary) | 45 - 55 |

| -C H₂OH | 60 - 70 |

| Cyclobutyl C H₂ (α) | 30 - 40 |

| Cyclobutyl C H₂ (β) | 15 - 25 |

Rationale for Predictions

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and appears significantly downfield, a characteristic feature of carbonyl groups.

-

Quaternary Carbon (C1): The C1 carbon, being substituted with two electron-withdrawing groups, will be shifted downfield relative to the other aliphatic carbons.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is deshielded by the attached oxygen, placing it in the typical range for carbons in alcohols.

-

Cyclobutyl Carbons: The alpha carbons (C2 and C4) are closer to the electron-withdrawing groups at C1 and will therefore be more deshielded than the beta carbon (C3).

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid/Alcohol) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |

Rationale for Predictions

-

O-H Stretches: The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which is a result of extensive hydrogen bonding, often appearing as a wide trough.[1] Superimposed on this will be the broad O-H stretch of the alcohol.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the carboxylic acid's carbonyl group.[1]

-

C-O Stretches: The C-O stretching vibrations from both the carboxylic acid and the alcohol will appear in the fingerprint region and are typically strong.

-

O-H Bend: The out-of-plane O-H bend of the carboxylic acid dimer gives rise to a broad absorption around 920 cm⁻¹.

Figure 2: A simplified workflow for acquiring an FTIR spectrum.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if liquid or low-melting solid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M - OH]⁺ |

| 112 | [M - H₂O]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 85 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ |

Rationale for Predictions

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 130, corresponding to the molecular weight of the compound (C₆H₁₀O₃), may be observed, although it might be weak in EI-MS due to facile fragmentation.

-

Key Fragmentations:

-

Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid or alcohol.

-

Loss of a water molecule (-H₂O, 18 Da) is a common fragmentation pathway for alcohols.

-

Loss of the hydroxymethyl radical (-CH₂OH, 31 Da).

-

Loss of the carboxyl radical (-COOH, 45 Da).

-

Cleavage of the substituents from the cyclobutane ring, leading to a fragment corresponding to the cyclobutyl cation or related structures.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 1-(Hydroxymethyl)cyclobutanecarboxylic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework for the expected spectral features, grounded in established chemical principles. By following the outlined experimental protocols, researchers can acquire high-quality data to confirm the synthesis and purity of this compound, paving the way for its further application in scientific research and development.

References

-

PubChem. 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Available at: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]1]

-

NIST WebBook. Cyclobutanecarboxylic acid. Available at: [Link].

Sources

chemical properties and reactivity of 1-(Hydroxymethyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Properties, Reactivity, and Applications

Introduction

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a bifunctional organic molecule featuring a compact and strained cyclobutane ring. This structure is uniquely substituted at a single carbon atom with both a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH) group. This arrangement provides two distinct reactive centers, making it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. The cyclobutane motif itself is of growing interest in drug design, as it can impart desirable properties such as metabolic stability, conformational rigidity, and three-dimensional character to lead compounds.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols associated with this compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(Hydroxymethyl)cyclobutanecarboxylic acid are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 114671-90-8 | [2][3] |

| Molecular Formula | C₆H₁₀O₃ | [2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Solid (Typical for similar small carboxylic acids) | Inferred |

| Purity | Typically >95% | [3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton (a broad singlet, typically >10 ppm), the hydroxyl proton (a broad singlet, variable chemical shift), the two protons of the hydroxymethyl group (-CH₂O-), and the six protons of the cyclobutane ring, which would likely appear as complex multiplets in the 1.8-2.6 ppm region.

-

¹³C NMR: The carbon NMR would feature signals for the carbonyl carbon of the carboxylic acid (~175-185 ppm), the quaternary carbon of the cyclobutane ring, the methylene carbon of the hydroxymethyl group (~60-70 ppm), and the other carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from ~2500 to 3300 cm⁻¹ (encompassing both the alcohol and the hydrogen-bonded carboxylic acid), a strong C=O stretching absorption for the carboxylic acid at ~1700-1725 cm⁻¹, and a C-O stretching band for the primary alcohol around 1050 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the hydroxymethyl group (-CH₂OH).

Synthesis Pathways

The synthesis of 1-(hydroxymethyl)cyclobutanecarboxylic acid can be envisioned starting from commercially available precursors such as 1,1-cyclobutanedicarboxylic acid.[6][7] A common strategy involves the selective reduction of one of the two carboxylic acid groups.

Caption: A plausible synthetic route via selective reduction.

This process typically involves converting the diacid to a cyclic anhydride, which can then be selectively reduced. Alternatively, selective mono-esterification followed by reduction of the remaining free carboxylic acid with a reagent like borane (BH₃) could yield the desired product after hydrolysis of the ester.

Chemical Reactivity and Key Transformations

The reactivity of this molecule is governed by its two primary functional groups: the carboxylic acid and the primary alcohol. This dual functionality allows for a range of selective transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.

The reaction with an alcohol under acidic catalysis produces the corresponding ester. This is an equilibrium-driven process, often pushed towards the product by using an excess of the alcohol or by removing water as it forms.[8][9]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate[10]

-

Setup: To a round-bottom flask, add 1-(Hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq).

-

Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11] Therefore, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid for nucleophilic attack by the amine.[11][12][13]

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol: General Amide Synthesis

-

Setup: Dissolve 1-(Hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a flask under an inert atmosphere (e.g., Nitrogen).

-

Activation: Add EDC·HCl (1.1-1.5 eq) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt) (0.5-1.0 eq) to suppress side reactions. Stir the mixture at 0 °C for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reactions of the Hydroxymethyl Group

The primary alcohol can be readily oxidized or converted into other functional groups like esters or ethers.

The primary alcohol can be selectively oxidized. Milder reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde. Stronger oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate (KMnO₄), will oxidize the alcohol all the way to a second carboxylic acid group, forming 1,1-cyclobutanedicarboxylic acid.[14][15]

Caption: Oxidation of the primary alcohol functional group.

Experimental Protocol: Oxidation to 1,1-Cyclobutanedicarboxylic Acid

-

Setup: Dissolve 1-(Hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in acetone in a flask equipped with a dropping funnel and cooled in an ice bath.

-

Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid.

-

Reaction: Add the prepared Jones reagent dropwise to the acetone solution. The color will change from orange/red to green, indicating the oxidation of the alcohol. Maintain the temperature below 20 °C during the addition.

-

Monitoring: Stir the reaction for a few hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

-

Workup: Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate.

-

Purification: Dry the organic extracts, concentrate, and purify the resulting dicarboxylic acid by recrystallization.

Applications in Research and Drug Development

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable scaffold for introducing the cyclobutane moiety into larger molecules. Its bifunctional nature allows it to be incorporated into peptides, polymers, and complex small molecules.

-

Drug Discovery: The cyclobutane ring is used as a bioisostere for other groups (like phenyl rings or alkenes) to improve pharmacokinetic properties, such as increasing metabolic stability or altering conformation.[1] This building block provides a rigid core with orthogonal handles for further diversification. It has been used in the synthesis of inhibitors for targets like NaV1.7 channels for pain management.[16]

-

Building Block: It serves as a precursor for other important cyclobutane derivatives, such as 1-aminocyclobutanecarboxylic acid, which are non-proteinogenic amino acids used in peptide and protein research.[17][18][19]

-

Polymer Chemistry: The molecule can act as a monomer in the synthesis of polyesters, introducing rigidity and specific chemical functionality into the polymer backbone.[20]

Safety and Handling

Based on safety data for structurally related compounds like cyclobutanecarboxylic acid and other carboxylic acids, 1-(Hydroxymethyl)cyclobutanecarboxylic acid should be handled with care.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[21][22][23][24] Ingestion may be harmful.[25]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[21] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and strong oxidizing agents.[21]

References

-

1-(hydroxymethyl)cyclobutanecarboxylic acid methyl ester - LookChem . LookChem. Available at: [Link]

-

1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | C6H10O3 | CID 57596060 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link]

-

1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid | C8H14O3 | CID 547755 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

CID 86333211 | C6H9O3 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

1,1-Cyclobutanedicarboxylic Acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Google Patents.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) . Human Metabolome Database. Available at: [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester - Aldlab . Aldlab. Available at: [Link]

-

"Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons . University of North Dakota. Available at: [Link]

-

Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Cyclobutanecarboxylic acid - general description - Georganics . Georganics. Available at: [Link]

-

Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes i . Clutch Prep. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Facile Amide Bond Formation from Carboxylic Acids and Isocyanates - Figshare . Figshare. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]

-

Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube . YouTube. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate . ResearchGate. Available at: [Link]

-

Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | C6H10O3 | CID 57596060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 114671-90-8 | 1-(Hydroxymethyl)cyclobutanecarboxylic acid - Synblock [synblock.com]

- 4. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 5. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) IR Spectrum [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 21. fishersci.com [fishersci.com]

- 22. angenechemical.com [angenechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. achmem.com [achmem.com]

The Strategic Deployment of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid as a Chiral Building Block in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclobutane Motif - A Strained Ring with Untapped Potential

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with advantageous physicochemical and pharmacological properties is relentless. Chiral building blocks are the cornerstone of this endeavor, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.[1] Among the diverse array of chiral synthons, those incorporating strained ring systems have garnered significant interest. The cyclobutane moiety, in particular, offers a unique combination of structural rigidity and three-dimensional character that can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate.[1][2] Its puckered conformation and distinct bond angles provide a scaffold that can orient pharmacophoric elements in a precise and often advantageous manner, distinct from more conventional acyclic or larger cyclic systems. This guide focuses on a particularly valuable cyclobutane-based synthon: 1-(hydroxymethyl)cyclobutanecarboxylic acid. We will explore its synthesis, chiral resolution, and a compelling case study of its application in the development of novel therapeutics, providing a technical roadmap for its strategic deployment in drug discovery programs.

Part 1: Synthesis of Racemic 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: A Foundational Starting Point

The journey to harnessing the chiral potential of 1-(hydroxymethyl)cyclobutanecarboxylic acid begins with the efficient preparation of the racemic mixture. A robust and scalable synthesis of the racemate is paramount for the economic viability of any subsequent chiral resolution and application. A common and effective strategy commences with the commercially available 1,1-cyclobutanedicarboxylic acid.

Synthetic Pathway Overview

The synthesis of racemic 1-(hydroxymethyl)cyclobutanecarboxylic acid can be efficiently achieved from 1,1-cyclobutanedicarboxylic acid. This approach involves the selective reduction of one of the carboxylic acid functionalities. A common method to achieve this is through the formation of a monoester, followed by reduction of the remaining free carboxylic acid.

Caption: Synthetic route to racemic 1-(hydroxymethyl)cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of Racemic 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

The following protocol is a representative procedure based on established organic chemistry principles.[3][4]

Step 1: Monomethyl Esterification of 1,1-Cyclobutanedicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-cyclobutanedicarboxylic acid (1.0 eq) in methanol (5-10 volumes).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride in methanol (e.g., 0.1 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the desired level of mono-esterification is achieved. Over-esterification to the diester can occur, so careful monitoring is crucial.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude monomethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by column chromatography if necessary.

Step 2: Reduction and Hydrolysis to Racemic 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

-

Reduction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the monomethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF, ~1.5-2.0 eq), via a dropping funnel. The borane will selectively reduce the carboxylic acid over the ester.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of methanol at 0 °C. Subsequently, add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 eq) and heat the mixture to reflux to hydrolyze the methyl ester.

-

Work-up and Isolation: After cooling to room temperature, acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford racemic 1-(hydroxymethyl)cyclobutanecarboxylic acid.

Part 2: Chiral Resolution: Isolating the Enantiomerically Pure Building Blocks

With the racemic acid in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt formation with a chiral amine is a classical and highly effective method for the resolution of carboxylic acids.[5][6][7][8][9] The choice of the resolving agent and the crystallization solvent are paramount to achieving high enantiomeric excess (e.e.). (R)-(+)-1-phenylethylamine is a commonly employed and effective resolving agent for this purpose.

The Principle of Diastereomeric Salt Resolution

The underlying principle of this technique is the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R)-(+)-1-Phenylethylamine

This protocol outlines a general procedure that can be optimized for the resolution of 1-(hydroxymethyl)cyclobutanecarboxylic acid.

-

Salt Formation: Dissolve the racemic 1-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or acetone). The choice of solvent is critical and often requires screening to find the optimal conditions for selective crystallization.

-

Addition of Resolving Agent: To the solution of the racemic acid, add (R)-(+)-1-phenylethylamine (0.5-1.0 eq). The stoichiometry may need to be adjusted to optimize the resolution.

-

Crystallization: Heat the mixture to obtain a clear solution, and then allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Isolation of the Less Soluble Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent. The enantiomeric excess of the acid in the salt should be determined at this stage (e.g., by chiral HPLC analysis of the free acid after a small sample is liberated from the salt).

-

Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enantiomerically enriched 1-(hydroxymethyl)cyclobutanecarboxylic acid.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization contains the more soluble diastereomeric salt. The other enantiomer of the carboxylic acid can be recovered from the mother liquor by a similar acidification and extraction procedure.

| Parameter | Description | Typical Values/Conditions |

| Resolving Agent | Chiral amine | (R)-(+)-1-Phenylethylamine |

| Solvent | Organic solvent for crystallization | Isopropanol, Ethanol, Acetone |

| Stoichiometry | Acid : Amine | 1 : 0.5 to 1 : 1 |

| Temperature | Crystallization temperature | Room temperature, 0-4 °C |

| Analysis | Enantiomeric excess determination | Chiral HPLC |

Part 3: Application in Drug Discovery: A Case Study in GPR120 Agonists

The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. The enantiomers of 1-(hydroxymethyl)cyclobutanecarboxylic acid have emerged as valuable synthons in the development of agonists for G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10][11][12][13][14]

GPR120: A Therapeutic Target for Metabolic Diseases

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and is expressed in adipose tissue, macrophages, and intestinal endocrine cells.[10] Activation of GPR120 has been shown to mediate anti-inflammatory effects and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[10][13] Consequently, small molecule GPR120 agonists are being actively pursued as potential therapeutics for type 2 diabetes.

The Role of Chiral 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in GPR120 Agonist Design

In the design of potent and selective GPR120 agonists, the 1-(hydroxymethyl)cyclobutanecarboxylic acid moiety serves as a key pharmacophoric element. Its carboxylic acid group engages in crucial interactions with the receptor, while the cyclobutane ring acts as a rigid scaffold to orient other parts of the molecule for optimal binding. The hydroxymethyl group can be further functionalized to introduce additional binding interactions or to modulate the physicochemical properties of the compound. The specific stereochemistry of the building block is often critical for achieving high potency and selectivity.

Synthetic Application: Incorporation into a GPR120 Agonist Scaffold

The following scheme illustrates a representative synthetic route for the incorporation of (S)-1-(hydroxymethyl)cyclobutanecarboxylic acid into a GPR120 agonist.

Caption: Amide coupling of the chiral acid to an intermediate amine to form a GPR120 agonist.

Synthetic Elaboration:

The synthesis of a GPR120 agonist often involves the coupling of the enantiomerically pure (S)-1-(hydroxymethyl)cyclobutanecarboxylic acid with a suitably functionalized amine intermediate. This is typically achieved through standard amide bond formation protocols.

-

Activation of the Carboxylic Acid: The carboxylic acid of the chiral building block is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Amide Bond Formation: The activated acid is then reacted with the desired amine intermediate to form the final GPR120 agonist.

-

Purification: The final compound is purified using standard techniques such as column chromatography or preparative HPLC.

The precise stereochemistry of the 1-(hydroxymethyl)cyclobutanecarboxylic acid building block is often crucial for the biological activity of the final GPR120 agonist. The rigid cyclobutane scaffold orients the carboxylic acid and the rest of the molecule in a specific conformation within the receptor's binding pocket, leading to a significant difference in potency between the enantiomers.

Conclusion: A Versatile Chiral Synthon for Future Drug Discovery

1-(Hydroxymethyl)cyclobutanecarboxylic acid stands out as a valuable and versatile chiral building block for modern drug discovery. Its synthesis from readily available starting materials and the feasibility of its chiral resolution make it an accessible tool for medicinal chemists. The unique conformational constraints imposed by the cyclobutane ring, coupled with the synthetic handles of the carboxylic acid and hydroxymethyl groups, provide a powerful platform for the design of novel therapeutics. The successful application of this chiral synthon in the development of GPR120 agonists exemplifies its potential to address challenging therapeutic targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of unique chiral building blocks like 1-(hydroxymethyl)cyclobutanecarboxylic acid will undoubtedly play a pivotal role in the future of drug development.

References

-

Ji, G., Guo, Q., Xue, Q., Kong, R., Wang, S., Lei, K., Liu, R., & Wang, X. (2017). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 22(12), 2229. [Link]

- Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.

-

Org Lett. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-41. [Link]

-

ResearchGate. (2023). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. Retrieved from [Link]

-

Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

-

Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(10), 703. [Link]

-

Molecules. (2018). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 23(11), 2949. [Link]

- Google Patents. (n.d.). Process of making cyclobutane.

-

Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.

-

ResearchGate. (n.d.). Carboxylic acid-head GPR120 agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

National Institutes of Health. (2016). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 93(3), 553-556. [Link]

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

The Open Medicinal Chemistry Journal. (2008). Volume 2. [Link]

-

FULIR. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

UCL Discovery. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 24(24), 4459. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 12. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid Derivatives

Abstract

The 1-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional acyclic or aromatic moieties, providing a means to improve metabolic stability, fine-tune lipophilicity, and explore novel regions of chemical space.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies for preparing key derivatives of this core structure. We will detail the selective modification of both the carboxylic acid and primary alcohol functionalities, supported by field-proven insights into protecting group strategies, reaction mechanisms, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the deliberate incorporation of strained ring systems has emerged as a powerful strategy to overcome common liabilities associated with lead compounds. The cyclobutane ring, in particular, offers a unique set of physicochemical properties.[2] Unlike flexible alkyl chains, its puckered conformation introduces a degree of conformational restraint, which can lock a molecule into a bioactive conformation and improve binding affinity for its biological target.[2] Furthermore, the replacement of gem-dimethyl groups or other metabolically susceptible moieties with a cyclobutane ring can enhance metabolic stability and prolong a drug's half-life.[3]

The subject of this guide, 1-(hydroxymethyl)cyclobutanecarboxylic acid, presents two orthogonal functional handles for derivatization: a carboxylic acid and a primary alcohol. The carboxylic acid is a common pharmacophore, but its inherent acidity can lead to poor membrane permeability and metabolic liabilities.[4][5][6] Consequently, its conversion to bioisosteric replacements such as esters and amides is a frequent objective in medicinal chemistry. The primary alcohol offers a versatile point for introducing a variety of substituents to probe structure-activity relationships (SAR).

This guide will systematically address the synthesis of key derivatives by dissecting the synthetic challenges into two primary pathways:

-

Pathway A: Derivatization of the carboxylic acid, with the alcohol either unprotected or protected.

-

Pathway B: Derivatization of the primary alcohol, requiring protection of the carboxylic acid.

For each pathway, we will discuss the critical choice of protecting groups, the rationale behind specific coupling reagents, and provide detailed, self-validating protocols.

Synthetic Pathways and Methodologies

The divergent synthesis of derivatives from 1-(hydroxymethyl)cyclobutanecarboxylic acid hinges on the selective manipulation of its two functional groups. The following diagram illustrates the overall strategic approach.

Figure 1: General synthetic strategies for the derivatization of 1-(hydroxymethyl)cyclobutanecarboxylic acid.

Pathway A: Derivatization of the Carboxylic Acid

Modification of the carboxylic acid to form amides and esters is a cornerstone of medicinal chemistry. These transformations can modulate a compound's polarity, hydrogen bonding capacity, and metabolic stability. The key challenge lies in activating the carboxylic acid for nucleophilic attack without promoting unwanted side reactions with the primary alcohol.

A.1. Strategy 1: Direct Amidation/Esterification (Unprotected Alcohol)

For certain robust applications, direct coupling may be attempted. However, the presence of the free hydroxyl group can lead to competitive O-acylation, resulting in a mixture of products and complicating purification. This approach is generally less favored when high purity is essential.

A.2. Strategy 2: Synthesis via an Acyl Chloride Intermediate (Protected Alcohol)

A more reliable and widely applicable strategy involves a two-step process: protection of the alcohol followed by conversion of the carboxylic acid to a highly reactive acyl chloride.

A.2.1. Protection of the Primary Alcohol as an Acetate Ester

The acetate group is a simple and effective protecting group for primary alcohols. It is stable to the conditions required for acyl chloride formation and is readily removed under mild basic conditions.

Experimental Protocol: Synthesis of 1-(Acetoxymethyl)cyclobutanecarboxylic Acid

-

To the Starting Material: In a round-bottom flask, dissolve 1-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

A.2.2. Formation of the Acyl Chloride and Subsequent Amidation

With the alcohol protected, the carboxylic acid can be cleanly converted to the acyl chloride using thionyl chloride. This intermediate is highly reactive and is typically used immediately without purification.

Figure 2: Acyl chloride formation and subsequent amidation.

Experimental Protocol: Synthesis of N-Benzyl-1-(acetoxymethyl)cyclobutanecarboxamide

-

Acyl Chloride Formation: To neat 1-(acetoxymethyl)cyclobutanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) at room temperature. Stir for 1 hour.[1] Gently heat the mixture (e.g., on a steam bath) for 5-10 minutes to drive the reaction to completion.[1]

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. The resulting crude 1-(acetoxymethyl)cyclobutanecarbonyl chloride is used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in DCM and cool to 0 °C. In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.

-

Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench with water, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography.

A.2.3. Deprotection of the Acetate Group

The final step is the removal of the acetate protecting group to reveal the primary alcohol. This is typically achieved by saponification.

Experimental Protocol: Hydrolysis of the Acetate Ester

-

Reaction Setup: Dissolve the N-benzyl-1-(acetoxymethyl)cyclobutanecarboxamide (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add potassium carbonate (2.0 eq) or lithium hydroxide (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Neutralize the reaction with 1M HCl and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the final product, N-benzyl-1-(hydroxymethyl)cyclobutanecarboxamide.

| Derivative Class | Key Reagents | Typical Yields | Notes |

| Amides | SOCl₂, Amine, Base | 60-85% (over 2 steps) | The acyl chloride is moisture-sensitive. |

| Esters | SOCl₂, Alcohol, Base | 65-90% (over 2 steps) | Similar to amide synthesis, but using an alcohol as the nucleophile. |

Pathway B: Derivatization of the Primary Alcohol

To modify the hydroxyl group, the carboxylic acid must first be protected to prevent it from interfering with the desired reaction. A methyl ester is a common and effective choice for this purpose.

B.1. Protection of the Carboxylic Acid as a Methyl Ester

The methyl ester can be formed under acidic conditions (Fischer esterification) or by reaction with a methylating agent. Fischer esterification is often preferred for its simplicity and cost-effectiveness.

Experimental Protocol: Synthesis of Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate

-

Reaction Setup: Suspend 1-(hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) in methanol, which acts as both the solvent and reagent.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by distillation or column chromatography to yield methyl 1-(hydroxymethyl)cyclobutanecarboxylate.[7][8]

B.2. Synthesis of Ethers via Williamson Ether Synthesis

With the carboxylic acid protected as a methyl ester, the free primary alcohol can be converted to an ether. The Williamson ether synthesis is a classic and reliable method for this transformation.

Figure 3: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of Methyl 1-((Benzyloxy)methyl)cyclobutanecarboxylate

-

Reaction Setup: Dissolve methyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir at this temperature for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the benzyl ether.

B.3. Deprotection of the Methyl Ester

The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid. This is typically achieved through saponification under basic conditions.

Experimental Protocol: Saponification of the Methyl Ester

-

Reaction Setup: Dissolve the methyl 1-((benzyloxy)methyl)cyclobutanecarboxylate (1.0 eq) in a mixture of THF, methanol, and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (typically 2-6 hours).

-

Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-((benzyloxy)methyl)cyclobutanecarboxylic acid.

| Derivative Class | Protecting Group | Key Reagents | Typical Yields | Notes |

| Ethers | Methyl Ester | NaH, Alkyl Halide | 70-90% | Anhydrous conditions are critical. |

| Esters (on OH) | Methyl Ester | Acyl Chloride, Base | 80-95% | The reaction is typically fast and clean. |

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries based on the 1-(hydroxymethyl)cyclobutanecarboxylic acid core. The strategic use of orthogonal protecting groups is paramount to achieving selective derivatization of either the carboxylic acid or the primary alcohol. The protocols described herein are based on well-established, high-yielding transformations, offering a reliable starting point for medicinal chemists and drug discovery scientists. By leveraging these methodologies, researchers can efficiently explore the chemical space around this valuable scaffold, paving the way for the discovery of new therapeutic agents with improved pharmacological profiles.

References

- Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.

- Bezen, S., & De Kimpe, N. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(5), 1639-1653.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Hajduk, P. J., & Bures, M. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry, 43(18), 3443–3447.

- Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(11), 1041-1046.

-

PrepChem. (n.d.). Synthesis of (d) 1-Acetoxymethylcyclobutanecarbonyl chloride (6d). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl Esters [organic-chemistry.org]

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS 114671-90-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS Number: 114671-90-8), a unique bifunctional carbocyclic compound. While specific experimental data and direct biological applications remain limited in publicly accessible literature, this document synthesizes available information on its chemical properties, potential synthetic utility, and sourcing. It further contextualizes its relevance within the broader field of medicinal chemistry by examining the established roles of the cyclobutane motif and carboxylic acid functionalities in drug design. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related small molecules in drug discovery and development.

Introduction: The Structural Significance of 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

1-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a fascinating, yet underexplored, small molecule possessing a compact and rigid cyclobutane core. This scaffold is adorned with two key functional groups: a primary alcohol and a carboxylic acid. This dual functionality, coupled with the inherent three-dimensionality of the cyclobutane ring, presents intriguing possibilities for its application as a building block in organic synthesis and medicinal chemistry.

The cyclobutane moiety is increasingly recognized for its favorable properties in drug design. Its rigid, puckered structure can help to conformationally constrain molecules, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the replacement of more common ring systems or flexible alkyl chains with a cyclobutane can enhance metabolic stability and improve pharmacokinetic profiles.

This guide will delve into the known properties of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, outline general methodologies for its characterization, and provide a curated list of suppliers.

Physicochemical Properties and Characterization

A summary of the fundamental physicochemical properties of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 114671-90-8 | N/A |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [2] |

| Appearance | White to off-white solid (typical) | General supplier information |

| Purity | Typically >95% | General supplier information |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl group, the protons on the cyclobutane ring, and a broad singlet for the carboxylic acid proton, typically downfield. The protons on the cyclobutane ring would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the cyclobutane ring attached to the functional groups, the methylene carbon of the hydroxymethyl group, the carbons of the cyclobutane ring, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

The IR spectrum of this compound would be characterized by the following key absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3][4]

-

A strong C=O stretching absorption for the carboxylic acid carbonyl group, typically in the range of 1700-1730 cm⁻¹.[5]

-

A C-O stretching band for the primary alcohol.

-

C-H stretching and bending vibrations for the cyclobutane ring.[6]

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130. Fragmentation patterns would be expected to involve the loss of water (H₂O), the carboxyl group (COOH), or the hydroxymethyl group (CH₂OH).

Synthesis and Chemical Reactivity

General Synthetic Strategies

While a specific, detailed synthesis protocol for 1-(hydroxymethyl)cyclobutane-1-carboxylic acid is not prominently described, its structure suggests plausible synthetic routes originating from commercially available cyclobutane derivatives. A common approach involves the functionalization of a cyclobutane precursor. For instance, the hydrolysis of a corresponding ester, such as ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, would yield the desired carboxylic acid.[7]

Another potential route could involve the modification of 1,1-cyclobutanedicarboxylic acid.[8] One of the carboxylic acid groups could be selectively reduced to a primary alcohol.

The following diagram illustrates a generalized synthetic workflow for related cyclobutane carboxylic acids.

Caption: A generalized workflow for the synthesis of functionalized cyclobutane carboxylic acids.

Potential Applications in Drug Discovery

The structural motifs present in 1-(hydroxymethyl)cyclobutane-1-carboxylic acid are of significant interest in medicinal chemistry.

-

Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an ideal starting point for the synthesis of diverse chemical libraries. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the alcohol can be oxidized, etherified, or used in coupling reactions.

-